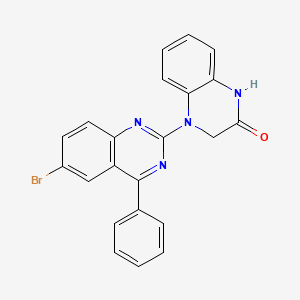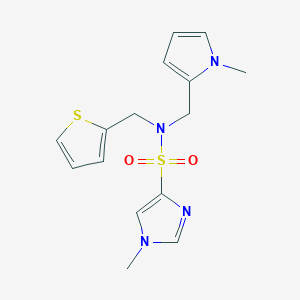![molecular formula C18H15NO5 B2777972 Methyl 4-[({[2,3'-bifuran]-5-yl}methyl)carbamoyl]benzoate CAS No. 2097897-04-4](/img/structure/B2777972.png)
Methyl 4-[({[2,3'-bifuran]-5-yl}methyl)carbamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate ester linked to a bifuran moiety through a carbamoyl group. The presence of the bifuran structure imparts unique chemical properties to the compound, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate typically involves a multi-step process. One common method starts with the preparation of the bifuran intermediate. This intermediate is then reacted with a benzoic acid derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency in product quality. Industrial methods may also incorporate purification steps such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form different oxidation states, which may alter the compound’s reactivity and properties.
Reduction: Reduction reactions can target the carbamoyl group, leading to the formation of amine derivatives.
Substitution: The ester group in the benzoate moiety can participate in nucleophilic substitution reactions, resulting in the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bifuran moiety may yield bifuran-2,3-dione derivatives, while reduction of the carbamoyl group can produce amine derivatives. Substitution reactions can lead to a variety of ester derivatives with different functional groups.
Scientific Research Applications
Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bifuran moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound may influence signaling pathways by binding to specific receptors, thereby altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(([2,2’-bifuran]-5-ylmethyl)carbamoyl)benzoate
- Methyl (E)-4-[2-(2,3-dihydro-3-methyl-3-hydroxymethylbenzo[b]thien-5-yl)-1-propenyl]benzoate
Uniqueness
Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate is unique due to its specific bifuran structure, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[[5-(furan-3-yl)furan-2-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-18(21)13-4-2-12(3-5-13)17(20)19-10-15-6-7-16(24-15)14-8-9-23-11-14/h2-9,11H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEVJPPHZCMYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
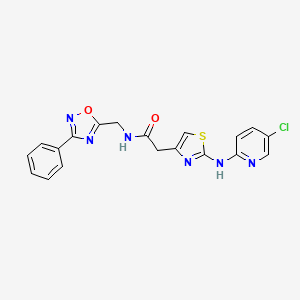
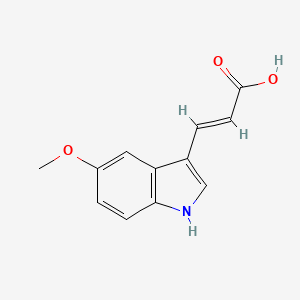
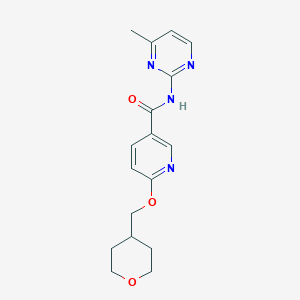
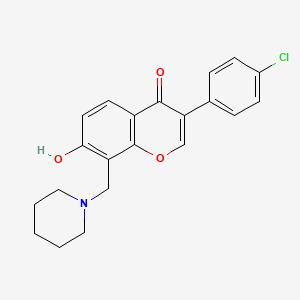
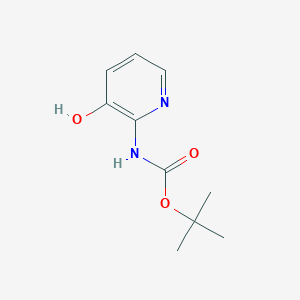
![2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2777902.png)
![4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2777903.png)
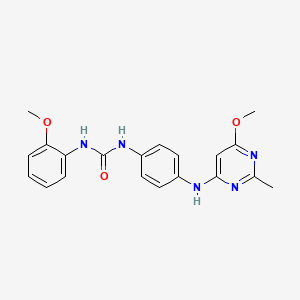
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethane-1-sulfonamide](/img/structure/B2777906.png)
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2777907.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B2777909.png)
![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2777910.png)
